molecular formula C14H18BrNO2 B13101495 Benzyl 2-(bromomethyl)piperidine-1-carboxylate

Benzyl 2-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B13101495
M. Wt: 312.20 g/mol
InChI Key: PFVIAYOETZFRDX-UHFFFAOYSA-N
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Description

Benzyl 2-(bromomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.2 g/mol . This compound is a halogenated piperidine derivative, characterized by the presence of a bromomethyl group attached to the piperidine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method includes the reaction of piperidine with bromomethyl benzyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(bromomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-(bromomethyl)piperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research on this compound includes its potential use in developing new drugs for neurological disorders and cancer treatment.

    Industry: It is utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(bromomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with receptor sites, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-(bromomethyl)piperidine-1-carboxylate is unique due to its specific bromomethyl substitution, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and biological studies .

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

benzyl 2-(bromomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H18BrNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

PFVIAYOETZFRDX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CBr)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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